(R)-2-acetoxy-2-phenylacetic acid (CAS 51019-43-3), widely known as (R)-(-)-O-acetylmandelic acid, is a highly enantiopure chiral building block and analytical reagent. Structurally, it features an acetyl-protected hydroxyl group on a mandelic acid core, which significantly increases its hydrophobicity and solubility in aprotic organic solvents compared to its unacetylated counterpart. In procurement and material selection, this compound is primarily sourced as a premium chiral derivatizing agent (CDA) for NMR-based enantiomeric excess (ee) determination, a highly selective resolving agent for diastereomeric salt crystallization, and a ready-to-use protected intermediate for asymmetric synthesis workflows .
Substituting (R)-2-acetoxy-2-phenylacetic acid with unacetylated (R)-mandelic acid or racemic mixtures fundamentally compromises both analytical and synthetic workflows. In Steglich esterifications (e.g., DCC/DMAP coupling) used for derivatization, the unprotected α-hydroxyl group of free mandelic acid can trigger unwanted homocoupling and side reactions, whereas the acetyl moiety in (R)-O-acetylmandelic acid acts as an inherent protecting group ensuring clean conversion [1]. Furthermore, in NMR-based enantiomeric purity analysis, the acetyl methyl protons provide a distinct, sharp singlet that is highly sensitive to the diastereomeric environment, enabling precise integration for ee calculation—a critical analytical feature entirely absent in unacetylated mandelic acid[2].
(R)-2-acetoxy-2-phenylacetic acid is widely utilized as a chiral derivatizing agent (CDA) because its acetyl group provides a sharp, easily integrated ¹H NMR singlet (typically around 2.15 ppm). When reacted with chiral amines or alcohols, the resulting diastereomers exhibit distinct chemical shift differences (Δδ) for the acetyl protons (e.g., up to 0.039 ppm separation), allowing precise calculation of enantiomeric excess (ee) [1]. In contrast, unacetylated (R)-mandelic acid lacks this isolated methyl probe, making proton NMR integration significantly more complex due to overlapping multiplet signals from the core structure.
| Evidence Dimension | ¹H NMR Signal Resolution for ee Calculation |
| Target Compound Data | Provides a distinct acetyl singlet (~2.15 ppm) with measurable Δδ (e.g., 0.006–0.039 ppm) for diastereomers |
| Comparator Or Baseline | (R)-Mandelic acid (Lacks acetyl methyl group; relies on complex overlapping methine/aryl signals) |
| Quantified Difference | Enables direct singlet integration vs. complex multiplet deconvolution |
| Conditions | ¹H NMR in CDCl3 or CD3OD at room temperature |
Allows analytical chemists to rapidly and accurately determine enantiomeric purity using standard ¹H NMR without requiring ¹⁹F NMR or complex peak deconvolution.
In the derivatization or resolution of chiral alcohols via Steglich esterification, the unprotected hydroxyl group of standard mandelic acid can participate in unwanted side reactions or homocoupling. (R)-2-acetoxy-2-phenylacetic acid solves this by utilizing the acetyl moiety as an inherent protecting group. When coupled with racemic alcohols using DCC/DMAP in dichloromethane, (R)-O-acetylmandelic acid achieves near-quantitative conversion to diastereomeric esters without hydroxyl-driven side reactions [1]. Furthermore, its increased hydrophobicity compared to free mandelic acid vastly improves solubility in aprotic solvents like CH2Cl2.
| Evidence Dimension | Coupling Efficiency and Side-Reaction Mitigation |
| Target Compound Data | Near-quantitative yield of diastereomeric esters in CH2Cl2 without homocoupling |
| Comparator Or Baseline | (R)-Mandelic acid (Unprotected α-hydroxyl group prone to side reactions and lower CH2Cl2 solubility) |
| Quantified Difference | Eliminates α-hydroxyl side reactions; higher aprotic solvent solubility |
| Conditions | DCC/DMAP coupling in CH2Cl2 at room temperature |
Ensures high-yield, clean derivatization of valuable chiral intermediates without the need for an additional synthetic protection step.
(R)-2-acetoxy-2-phenylacetic acid is highly effective for the optical resolution of racemic amines via diastereomeric salt crystallization. The steric bulk and distinct hydrogen-bonding profile of the acetyl group alter the crystal lattice thermodynamics compared to free mandelic acid. In optimized resolution protocols, (R)-O-acetylmandelic acid can achieve an enantiomeric excess (ee) of >95% for the target amine in a single crystallization step, driven by favorable eutectic compositions and thermodynamic control [1]. This makes it a preferred resolving agent when standard acids fail to provide sufficient diastereomeric discrimination.
| Evidence Dimension | Enantiomeric Excess (ee) via Single Crystallization |
| Target Compound Data | Capable of >95% ee for specific amine resolutions |
| Comparator Or Baseline | Standard resolving agents (Often yield <50% ee in first pass, requiring multiple recrystallizations) |
| Quantified Difference | Significantly higher first-pass ee, reducing required crystallization cycles |
| Conditions | Diastereomeric salt formation in mixed aqueous/organic solvents |
Reduces solvent consumption and cycle times in industrial-scale chiral resolution processes.
Due to its distinct acetyl methyl singlet in ¹H NMR, this compound is ideal as a Chiral Derivatizing Agent (CDA) to accurately determine the enantiomeric excess of newly synthesized chiral alcohols, amines, and α-deuterated carboxylic acids without requiring specialized ¹⁹F NMR setups [1].
Leveraging its unique solubility and lattice-forming properties, (R)-2-acetoxy-2-phenylacetic acid is highly effective in industrial and laboratory settings for the separation of racemic amine mixtures via diastereomeric salt crystallization[2].
Utilized as a ready-to-use protected chiral building block in the synthesis of complex pharmaceuticals, where the acetyl group prevents unwanted side reactions during Steglich coupling steps, eliminating the need for an extra protection phase [3].
Irritant